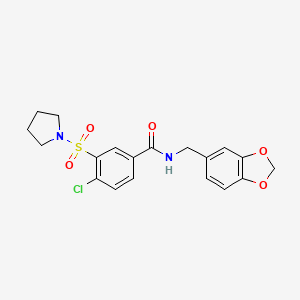

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

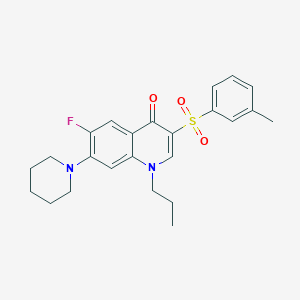

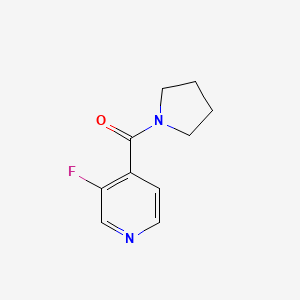

“N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the linear formula C18H20N2O5 . It has a molecular weight of 344.37 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula, C18H20N2O5 . This indicates that the compound contains 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzamide” are not explicitly stated in the available resources. The compound’s molecular weight is 344.37 , but other properties like melting point, boiling point, solubility, and others are not provided.Applications De Recherche Scientifique

Antiplasmodial Activity

Research on related compounds has shown that specific N-acylated derivatives possess significant antiplasmodial activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. The activity of these compounds is highly dependent on the nature of the acyl moiety, with benzamides displaying promising activity. Structural modifications, particularly the substitution pattern on the phenyl ring, significantly affect both the activity and cytotoxicity of these compounds. This suggests that compounds like N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzamide could be designed and tested for potential antiplasmodial properties, leveraging their structural similarities to enhance antimalarial drug development (Hermann et al., 2021).

Molecular Structure Modification for Enhanced Properties

The modification of molecular structures, such as incorporating furan derivatives, has been studied for various applications, including the regulation of excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). These modifications can significantly alter the photophysical properties of compounds, making them more suitable for applications in fluorescence sensing and imaging. By strategically altering the structure, researchers can achieve red shifts in absorption and emission spectra and modulate excited-state behaviors, which is crucial for the development of new fluorescent probes and organic scintillators (Han et al., 2018).

Synthesis and Reactivity for Chemical Innovations

The synthesis and reactivity of furan-containing compounds have been explored extensively, leading to novel chemical entities with potential applications in medicinal chemistry and materials science. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions demonstrate the versatility of furan derivatives in creating compounds with unique structures and properties. Such research lays the groundwork for developing new materials and pharmaceuticals, highlighting the utility of furan derivatives in synthetic organic chemistry (Aleksandrov et al., 2017).

Bio-based Polymer Synthesis

In the field of green chemistry, furan derivatives are used to synthesize fully bio-based benzoxazine monomers. These monomers, through copolymerization, contribute to the development of sustainable polymers with desirable thermal properties and cross-linking densities. The incorporation of furan moieties into polymer backbones demonstrates an innovative approach to enhancing polymer performance while adhering to principles of sustainability and environmental friendliness (Wang et al., 2012).

Safety And Hazards

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3/c1-21-13(12-6-3-7-22-12)9-19-14(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,13H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGABYWKLIXSYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)

![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)

![N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2931273.png)

![Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2931274.png)

![[5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate](/img/no-structure.png)

![methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2931286.png)